molecular formula C10H10BrNOS2 B13800750 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)-

3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)-

Katalognummer: B13800750
Molekulargewicht: 304.2 g/mol
InChI-Schlüssel: XIXYQIQKYPKGKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methylthio groups at the 2nd position, making it a unique and versatile molecule in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with methylthiol in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- is unique due to the presence of two methylthio groups at the 2nd position, which can significantly alter its chemical reactivity and biological activity compared to other brominated indole derivatives.

Eigenschaften

Molekularformel

C10H10BrNOS2

Molekulargewicht

304.2 g/mol

IUPAC-Name

6-bromo-2,2-bis(methylsulfanyl)-1H-indol-3-one

InChI

InChI=1S/C10H10BrNOS2/c1-14-10(15-2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3

InChI-Schlüssel

XIXYQIQKYPKGKP-UHFFFAOYSA-N

Kanonische SMILES

CSC1(C(=O)C2=C(N1)C=C(C=C2)Br)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.